3,6-Dimethylhept-6-en-2-ol
Description
Structural Significance within Branched Alkenol Chemistry
The chemical behavior and potential utility of 3,6-Dimethylhept-6-en-2-ol are dictated by its distinct structural components: a branched carbon skeleton, a terminal double bond, and a secondary alcohol.
Branched Hydrocarbon Chain: The presence of methyl groups on the main carbon chain defines it as a branched hydrocarbon. github.io Branching in alkanols influences their physical properties and can affect their reactivity by introducing steric hindrance around the functional groups. This structural characteristic can impact how the molecule interacts with other reagents or fits into the active sites of catalysts and enzymes. ingentaconnect.com Studies on various alkanol isomers have shown that the specific structure of the molecule significantly affects its potency and efficacy in biological systems, independent of simple hydrophobicity or molecular volume. nih.gov
Alkenol Functionality: As an alkenol, it possesses two primary reactive sites: the carbon-carbon double bond (alkene) and the hydroxyl group (alcohol). ausetute.com.au The terminal alkene is susceptible to a variety of addition reactions. The hydroxyl group is a versatile functional group that can participate in reactions such as oxidation, esterification, and can act as a nucleophile or a directing group in more complex transformations. The relative position of the hydroxyl group is a key factor in the chemical properties of alkanols. ingentaconnect.com
Table 2: Structural Features and Their Chemical Implications
| Structural Feature | Description | Chemical Significance |
| Secondary Alcohol | A hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. | Can be oxidized to a ketone. The chiral center at this position allows for the synthesis of enantiomerically pure compounds. |
| Branched Chain | The main carbon chain has alkyl (methyl) substituents. github.io | Influences physical properties like boiling point and solubility. Creates steric bulk that can direct the stereochemical outcome of reactions. ingentaconnect.com |
| Terminal Alkene | A carbon-carbon double bond is located at the end of the chain. | A site of high reactivity, enabling functionalization through addition reactions (e.g., hydrogenation, halogenation, hydration). |
Overview of Research Trajectories for Related Heptenols
While specific studies on this compound are limited, the research on structurally analogous compounds, particularly bicyclic heptenols and other chiral alcohols, provides a clear indication of its potential research applications. These related compounds are often valued as key intermediates or building blocks in the synthesis of complex, high-value molecules.
A significant area of research is the use of bicyclo[3.2.0]heptenols as versatile synthons. These strained bicyclic systems are central to the synthesis of chiral cyclobutane (B1203170) and cyclopentane (B165970) systems. nih.govresearchgate.net Research has focused on their stereoselective synthesis, often employing biocatalytic methods. For instance, the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using various yeast and fungi strains can produce chiral bicyclo[3.2.0]hept-2-en-6-ols with high enantiomeric purity. nih.gov These chiral alcohols are then used as starting materials for the synthesis of natural products like prostaglandins. nih.gov
Modern synthetic methods are continuously being developed to access these types of structures. Organophotoredox catalysis, for example, has been used for the stereoselective synthesis of bicyclo[3.2.0]heptanes through [2+2] photocycloaddition reactions. mdpi.com Furthermore, palladium-catalyzed processes have enabled the asymmetric synthesis of complex chiral molecules, such as fluorenols and dihydrophenanthrenes, from simpler racemic alcohols. rsc.orgnih.gov These advanced catalytic systems, often employing chiral ligands or chiral auxiliaries, are crucial for producing single-enantiomer products, which is vital in the pharmaceutical industry. rsc.org The conversion of easily available bicyclic ketones into chiral diols also represents a pathway to ligands for asymmetric synthesis. researchgate.net
The investigation of tandem reactions, where multiple chemical transformations occur in a single pot, is another important research trajectory. For example, tandem anionic sigmatropic rearrangements in bicyclo[3.2.0]heptenol systems have been used to construct complex hydrindenone frameworks, which are core structures in many natural products. ucla.edu
Table 3: Research Applications of Related Heptenol Structures
| Compound Class | Research Focus | Significance |
| Bicyclo[3.2.0]heptenols | Stereoselective synthesis via biocatalysis and chemical methods. nih.govmdpi.com | Key building blocks for natural products (e.g., prostaglandins) and chiral ligands. nih.govresearchgate.netresearchgate.net |
| Chiral Alcohols | Asymmetric synthesis using transition metal catalysis (e.g., Pd, Rh). rsc.orgrsc.org | Production of enantiomerically pure compounds for pharmaceuticals and materials science. |
| Bicyclic Lactones | Synthesis via C-H activation and C-C cleavage. rsc.org | Important scaffolds in bioactive molecules. rsc.org |
| Divinyl Cyclobutanols | Tandem anionic sigmatropic rearrangements. ucla.edu | Rapid construction of complex polycyclic systems. ucla.edu |
Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3,6-dimethylhept-6-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)5-6-8(3)9(4)10/h8-10H,1,5-6H2,2-4H3 |
InChI Key |
NLLUILYRVMABLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=C)C)C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Dimethylhept 6 En 2 Ol
Stereoselective and Enantioselective Synthetic Approaches
The presence of a stereocenter at the C2 position of 3,6-dimethylhept-6-en-2-ol necessitates the use of synthetic strategies that can control the three-dimensional arrangement of atoms. This section details methodologies designed to achieve high diastereoselectivity and enantioselectivity.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and often recovered. wikipedia.org For the synthesis of chiral alcohols, auxiliaries such as those derived from ephedrine (B3423809) or oxazolidinones can be employed.
A plausible strategy for the synthesis of a specific stereoisomer of this compound involves the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective nucleophilic addition. For instance, a chiral auxiliary could be appended to a derivative of 5-methyl-5-hexen-2-one (B1580765). Subsequent reaction with a methyl nucleophile would proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer in excess. Removal of the auxiliary would then yield the enantiomerically enriched this compound. The effectiveness of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions.
| Chiral Auxiliary Type | General Application | Potential Diastereoselectivity |
| Oxazolidinones | Asymmetric aldol (B89426) and alkylation reactions | High |
| Pseudoephedrine Amides | Asymmetric alkylation of carbonyl compounds | High |
| Camphorsultams | Diels-Alder reactions, alkylations | Excellent |
Catalytic Asymmetric Synthesis Utilizing Transition Metal Complexes
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. This methodology relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereoselectivity of a reaction. For the synthesis of this compound, the asymmetric addition of a vinyl organometallic reagent to 2-butanone (B6335102) or a methyl organometallic reagent to 5-methyl-5-hexen-2-one are viable strategies.
Recent advancements have led to the development of highly effective chiral ligands for the asymmetric addition of Grignard reagents to ketones. nih.govrsc.org For example, chiral biaryl ligands derived from 1,2-diaminocyclohexane (DACH) have been shown to promote the highly enantioselective addition of both aliphatic and aromatic Grignard reagents to a variety of ketones, affording chiral tertiary alcohols with high enantiomeric excess (ee). nih.govrsc.org A similar catalytic system could be envisioned for the vinylation of 2-butanone to access the chiral center in this compound.
Furthermore, copper-catalyzed hydrocupration of terminal alkynes followed by reaction with an electrophile provides a stereospecific route to allylic alcohols. dicp.ac.cn This approach could be adapted for the synthesis of this compound by employing an appropriate alkyne and carbonyl compound in the presence of a chiral copper catalyst.
| Catalyst System | Reaction Type | Potential Enantioselectivity |
| Chiral Ligand/Grignard Reagent | Asymmetric 1,2-addition to ketones | Up to 95% ee |
| Chiral Copper Hydride Complex | Reductive coupling of vinyl heteroarenes and ketones | High |
| Chiral Phosphoramide-Zn(II) Complex | Enantioselective organozinc addition to ketones | High |
Enantiospecific Transformations for Analogs
While direct enantiospecific synthesis of this compound may not be widely reported, methods developed for analogous structures can provide valuable insights. For instance, the stereospecific synthesis of E-allylic alcohols has been achieved through the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cn This transformation proceeds with inversion of configuration at the stereocenter of the boronic ester, allowing for the synthesis of enantioenriched allylic alcohols. dicp.ac.cn By selecting the appropriate starting materials, this methodology could potentially be adapted for the synthesis of this compound.
Organometallic Reagent-Based Syntheses
Organometallic reagents are indispensable in organic synthesis for the formation of carbon-carbon bonds. Grignard and organolithium reagents are particularly common for the synthesis of alcohols through the nucleophilic addition to carbonyl compounds.
Grignard Reagent Applications
The addition of a Grignard reagent to a ketone is a classic and reliable method for the synthesis of tertiary alcohols. A straightforward retrosynthetic analysis of this compound suggests two primary Grignard-based approaches:
Reaction of a vinyl Grignard reagent with 5-methylhexan-2-one.
Reaction of methylmagnesium halide with 6-methylhept-5-en-2-one.
A patent for the preparation of 2,6-dimethyl-2-heptanol (B77958) describes the reaction of methylmagnesium iodide with 6-methyl-5-hepten-2-one (B42903). google.com This suggests that the latter approach is a feasible route to a structurally related compound. To obtain the desired this compound, a vinyl Grignard reagent, such as vinylmagnesium bromide, would be reacted with 5-methylhexan-2-one. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
| Ketone Substrate | Grignard Reagent | Product |
| 5-Methylhexan-2-one | Vinylmagnesium Bromide | This compound |
| 6-Methylhept-5-en-2-one | Methylmagnesium Iodide | 2,6-Dimethylhept-5-en-2-ol google.com |
The synthesis of 6-methyl-5-hepten-2-one itself can be achieved through various methods, including the Carroll rearrangement of the acetoacetic ester of 2-methyl-3-buten-2-ol, or from isobutylene, acetone, and formaldehyde (B43269). chemicalbook.com
Organolithium Chemistry in Alkenol Construction
Organolithium reagents are generally more reactive than their Grignard counterparts and can be used in similar nucleophilic addition reactions with ketones. wikipedia.orgmasterorganicchemistry.com Therefore, the reaction of vinyllithium (B1195746) with 5-methylhexan-2-one would also be a viable method for the synthesis of this compound.
An alternative strategy utilizing organolithium chemistry involves the reaction of an organolithium reagent with an epoxide. The nucleophilic attack of the organolithium reagent on the epoxide ring, followed by an acidic workup, results in the formation of an alcohol. This method can be highly regioselective, with the nucleophile typically attacking the less substituted carbon of the epoxide. To synthesize this compound via this route, one could envision the reaction of an appropriate vinyllithium species with a substituted epoxide.
The enantioselective addition of organolithium reagents to carbonyl compounds and epoxides can be achieved through the use of chiral ligands. researchgate.net These ligands form mixed aggregates with the organolithium reagent, creating a chiral environment that directs the nucleophilic attack to one face of the electrophile. researchgate.net
| Organolithium Reagent | Electrophile | Product |
| Vinyllithium | 5-Methylhexan-2-one | This compound |
| Isopropyllithium | 1,2-Epoxy-3-methyl-3-butene | (Potential route to an isomer) |
Photochemical and Photobicyclization Approaches for Structural Analogs
Photochemical reactions, particularly [2+2] cycloadditions and intramolecular photo-ene reactions, provide powerful tools for the construction of unique molecular architectures that are structural analogs of this compound. These methods leverage light energy to induce transformations that are often difficult to achieve through conventional thermal methods, leading to the formation of strained ring systems and complex bicyclic structures.
The photochemical [2+2] cycloaddition of an alkene with an enone is a well-established method for the synthesis of cyclobutane (B1203170) rings wikipedia.org. In the context of synthesizing structural analogs of this compound, an intramolecular [2+2] photocycloaddition of a precursor molecule can be envisioned. For instance, a substrate containing both an enone and an alkene moiety, structurally related to the target compound, could undergo cyclization upon photoirradiation. The reaction proceeds through the formation of a triplet diradical intermediate, leading to the stereoselective formation of a bicyclic product wikipedia.org. The regioselectivity of such reactions can be influenced by factors like hydrogen bonding when an alkenol is used as the substrate scispace.com.
A study on the photocycloaddition of 2-cyclopentenone to various (ω-1)-alken-1-ols demonstrated that the ratio of head-to-head and head-to-tail cycloadducts is sensitive to the solvent and the concentration of the alkenol scispace.com. This suggests that by carefully selecting the reaction conditions, a degree of control over the isomeric distribution of the resulting bicyclic alcohol analogs can be achieved.
Table 1: Regioselectivity in the Photocycloaddition of 2-Cyclopentenone to Alkenols
| Alkenol | Solvent | Concentration (M) | Head-to-Head : Head-to-Tail Ratio |
|---|---|---|---|
| 3-Buten-1-ol | Hexane | 0.035 | 2.53 |
| 3-Buten-1-ol | Methanol | 1.955 | 0.84 |
| 4-Penten-1-ol | Hexane | 0.030 | 1.56 |
| 4-Penten-1-ol | Methanol | 1.982 | 0.71 |
Data sourced from Acta Chemica Scandinavica scispace.com
The intramolecular photo-ene reaction offers another photochemical pathway to structural analogs. This reaction typically involves the irradiation of an unsaturated system containing a hydrogen atom that is suitably positioned for a 1,5-hydrogen shift, leading to the formation of a cyclized product. For a precursor derived from a citronellol-like structure, photo-ene cyclization could yield cyclopentane (B165970) or cyclohexane (B81311) derivatives with functionalities analogous to this compound.
While specific examples for the direct synthesis of analogs of this compound via this method are not prevalent in the literature, the principles of the reaction are well-documented for similar terpenoid structures. The reaction is known to be a powerful tool for the synthesis of complex natural products.
The photobicyclization of acyclic dienes represents a sophisticated approach to generating bicyclic analogs. This process can involve a series of photochemical and thermal reactions, including electrocyclic ring closures and intramolecular cycloadditions. For example, an acyclic diene precursor structurally related to this compound could, upon photoexcitation, undergo a conrotatory electrocyclization to form a cyclobutene (B1205218) intermediate. Further photochemical or thermal rearrangement could then lead to the formation of a bicyclo[1.1.0]butane or other strained bicyclic systems researchgate.net. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules.
Ring-Closing Metathesis in Related Cyclic Systems Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic molecules, including those that could be considered cyclic analogs of this compound. This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, facilitates the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethylene.
While this compound is an acyclic molecule, RCM can be employed to synthesize cyclic ethers, which are structurally related heterocyclic analogs. For instance, an acyclic diene precursor containing an ether linkage could undergo RCM to form a substituted tetrahydropyran (B127337) or dihydrofuran ring. The success of RCM is influenced by factors such as the catalyst used, the solvent, and the substitution pattern on the diene chain.
A study on the RCM of acyclic 1,6-dienols demonstrated that the presence of an alkoxy group at an allylic position can significantly accelerate the reaction when using a Grubbs' first-generation catalyst doi.org. This observation is particularly relevant for the synthesis of functionalized cyclopentenols, which can serve as versatile intermediates for more complex molecules.
Table 2: Ring-Closing Metathesis of Acyclic Dienols
| Substrate | Catalyst | Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1,6-Heptadien-4-ol | Grubbs' I | CH₂Cl₂ | 24 | Cyclopent-3-enol | 30 |
| 4-O-Allyl-1,6-heptadien-4-ol | Grubbs' I | Benzene (B151609) | 5 | 4-O-Allyl-cyclopent-3-enol | 79 |
| 4-O-Acetyl-1,6-heptadien-4-ol | Grubbs' I | CH₂Cl₂ | 2 | 4-O-Acetyl-cyclopent-3-enol | 91 |
Data represents selected examples and conditions. doi.org
The synthesis of eight-membered cyclic ethers has also been achieved through a tandem Nicholas reaction and ring-closing metathesis approach, highlighting the utility of RCM in constructing medium-sized rings nih.gov. Furthermore, the RCM of prochiral oxaenediynes has been explored for the synthesis of racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans, demonstrating the potential for creating complex heterocyclic systems beilstein-journals.org.
Continuous Flow Chemistry Techniques for Scalable Alkenol Synthesis
Continuous flow chemistry has gained significant traction as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability compared to traditional batch processes. The application of continuous flow techniques to the synthesis of alkenols, including those structurally similar to this compound, presents a promising avenue for efficient and scalable production.
Research has demonstrated the use of metal plate reactors in a continuous flow setup for the industrial production of terpenes, which are structurally related to this compound researcher.liferesearchgate.net. In one study, the Diels-Alder reaction for terpene synthesis was optimized in a continuous flow system, achieving a 95% mole yield and 96% conversion over a 24-hour period researchgate.net. This highlights the potential for producing significant quantities of terpene-based molecules with high efficiency and reproducibility. The oxidation of alcohols to terpene ketones has also been successfully demonstrated in a continuous flow process using a metal plate reactor, with product yields ranging from 80-95% rasayanjournal.co.in.
The selective hydrogenation of unsaturated aldehydes to unsaturated alcohols is a key transformation in the synthesis of many alkenols. Continuous flow hydrogenation offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high selectivity. A study on the continuous flow hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol in a tube reactor coated with a Pt/SiO₂ catalyst reported a 90% selectivity towards the unsaturated alcohol at 98.8% aldehyde conversion mdpi.comresearchgate.net. This represents a significant improvement over batch processes and demonstrates the capability of continuous flow systems to achieve high selectivity in hydrogenation reactions. The catalyst in such systems can exhibit high stability, with one report noting consistent performance for over 110 hours on stream mdpi.com.
Table 3: Comparison of Batch vs. Continuous Flow Hydrogenation of Cinnamaldehyde
| Process | Catalyst | Temperature (°C) | Pressure (psig) | Selectivity to Cinnamyl Alcohol (%) |
|---|---|---|---|---|
| Batch | Pt/SiO₂ | 90 | 870 | ~15 |
| Continuous Flow | Pt/SiO₂ coated tube | 90 | 870 | 90 |
Data sourced from MDPI mdpi.com
The development of novel catalyst systems, such as polysilane-supported palladium/alumina hybrid catalysts, further enhances the capabilities of continuous flow hydrogenation for a variety of functional group reductions beilstein-journals.org. These systems have been shown to be highly active and stable, with no detectable metal leaching.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 3,6 Dimethylhept 6 En 2 Ol
Oxidation Reactions and Mechanistic Pathways
The oxidation of 3,6-Dimethylhept-6-en-2-ol can proceed at either the secondary alcohol or the alkene, depending on the reagents and conditions employed.
Oxidation of the Secondary Alcohol: Treatment with mild oxidizing agents, such as pyridinium chlorochromate (PCC) in a non-aqueous solvent like dichloromethane, would selectively oxidize the secondary alcohol to the corresponding ketone, 3,6-dimethylhept-6-en-2-one. The mechanism involves the formation of a chromate ester intermediate, followed by an E2 elimination to yield the ketone. Stronger, aqueous oxidizing agents like chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in H₂SO₄/H₂O, i.e., the Jones reagent) would also yield the ketone. However, under harsh conditions, these strong oxidants could potentially lead to cleavage of the double bond.
Reactions at the Alkene: The terminal double bond is susceptible to oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would react in an epoxidation reaction to form 2-(2,2-dimethyloxiran-2-yl)-5-methylpentan-2-ol. More aggressive oxidation, such as ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the double bond to yield 3-methyl-1-oxo-1-(propan-2-yl)pentan-2-ol and formaldehyde (B43269).
Reduction Reactions and Product Profiles
The primary site for reduction in this compound is the alkene functional group, as the secondary alcohol is already in a reduced state.
Catalytic Hydrogenation: The most common method for reducing the alkene is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically a syn-addition of two hydrogen atoms across the double bond, resulting in the saturated alcohol, 3,6-dimethylheptan-2-ol.
Table 1: Predicted Products of Key Reduction Reactions
| Reagent(s) | Functional Group Targeted | Predicted Major Product |
|---|---|---|
| H₂, Pd/C | Alkene | 3,6-Dimethylheptan-2-ol |
Nucleophilic Substitution Reactions of the Hydroxyl Moiety
The hydroxyl group of this compound is a poor leaving group. Therefore, nucleophilic substitution requires its conversion into a better leaving group, typically by protonation under acidic conditions to form an oxonium ion (-OH₂⁺).
The subsequent substitution can proceed via two primary mechanisms:
Sₙ1 Mechanism: In the presence of a weak nucleophile and protic solvent, the reaction would likely proceed through an Sₙ1 pathway. The protonated hydroxyl group departs to form a secondary carbocation intermediate. This carbocation can then be attacked by a nucleophile. A significant consideration is the potential for carbocation rearrangement (e.g., via a hydride shift) to form a more stable tertiary carbocation, leading to a mixture of products.
Sₙ2 Mechanism: With a strong nucleophile and an aprotic solvent, an Sₙ2 reaction might occur. This would involve a backside attack by the nucleophile on the carbon bearing the activated hydroxyl group, leading to an inversion of stereochemistry at that center.
Electrophilic Addition Reactions at the Alkene Functional Group
The electron-rich terminal alkene is highly susceptible to electrophilic addition. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that in the addition of a protic acid HX, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the X group attaches to the more substituted carbon. youtube.comyoutube.com This is due to the formation of the more stable carbocation intermediate (in this case, a tertiary carbocation).
Hydrohalogenation: Reaction with HBr or HCl would result in the Markovnikov addition product, where the halogen attaches to the tertiary carbon (C6), forming 6-bromo-3,6-dimethylheptan-2-ol or 6-chloro-3,6-dimethylheptan-2-ol, respectively.
Acid-Catalyzed Hydration: Treatment with dilute sulfuric acid and water would also follow Markovnikov's rule, adding a second hydroxyl group at the C6 position to yield 3,6-dimethylheptane-2,6-diol.
Anti-Markovnikov Addition: Anti-Markovnikov addition can be achieved using specific reagents. For example, hydroboration-oxidation involves the reaction with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and a base. libretexts.org This process results in the addition of the hydroxyl group to the less substituted carbon (C7), yielding 3,6-dimethyl-7-hydroxyheptan-2-ol.
Table 2: Regioselectivity in Electrophilic Addition to this compound
| Reagent(s) | Regioselectivity | Predicted Major Product |
|---|---|---|
| HBr | Markovnikov | 6-Bromo-3,6-dimethylheptan-2-ol |
| H₂O, H₂SO₄ | Markovnikov | 3,6-Dimethylheptane-2,6-diol |
Intramolecular Cyclization Reactions: Mechanistic and Kinetic Investigations (e.g., Phenylselenoetherification)
The presence of both a nucleophilic hydroxyl group and an electrophilic (upon activation) alkene within the same molecule allows for intramolecular cyclization. A well-studied example for a closely related isomer, 6-methylhept-5-en-2-ol, is phenylselenoetherification, and the principles are directly applicable. semanticscholar.orgresearchgate.net
This reaction involves an electrophilic selenium reagent, such as phenylselenenyl chloride (PhSeCl), which activates the double bond. The proximate hydroxyl group then acts as an internal nucleophile, attacking the intermediate episelenonium ion. This attack can lead to the formation of five- or six-membered ether rings (tetrahydrofuran or tetrahydropyran (B127337) derivatives).
Kinetic studies on the isomer 6-methylhept-5-en-2-ol have shown that the reaction rate is significantly influenced by the presence of base catalysts. semanticscholar.org The base is proposed to form a hydrogen bond with the hydroxyl proton, increasing the nucleophilicity of the oxygen atom and thus accelerating the rate of the cyclization step. semanticscholar.orgresearchgate.net The reaction rate correlates well with the basicity of the catalyst used. semanticscholar.org
Table 3: Effect of Base Catalyst on the Rate Constant of Phenylselenoetherification of 6-methylhept-5-en-2-ol
| Catalyst | pKb | Pseudo-first order rate constant, k (s⁻¹) |
|---|---|---|
| Triethylamine | 3.25 | 1.83 x 10⁻³ |
| Quinoline | 9.14 | 1.10 x 10⁻³ |
| Pyridine | 8.77 | 0.98 x 10⁻³ |
| 2,2'-Bipyridine | 9.65 | 0.88 x 10⁻³ |
Data derived from kinetic studies on the isomeric compound 6-methylhept-5-en-2-ol. semanticscholar.org
Allylic Rearrangement Processes and Stereochemical Control
Allylic rearrangements, or allylic shifts, are reactions where a substitution at a position adjacent to a double bond results in the migration of that double bond. wikipedia.org For this compound, this would be relevant in nucleophilic substitution reactions at the C2 position.
If the hydroxyl group at C2 is converted to a good leaving group (e.g., a tosylate or a protonated alcohol), a nucleophile could attack at the C2 position (direct Sₙ2 substitution) or at the C4 position, which is part of the (hypothetical) conjugated system if the double bond were to shift. However, given the structure of this compound, a classical allylic rearrangement is not the most probable pathway as the hydroxyl group is not allylic to the double bond.
A more relevant process would be rearrangements following the formation of a carbocation. For instance, during an Sₙ1 reaction at C2, the resulting secondary carbocation could potentially undergo rearrangements, but a direct allylic shift involving the C6=C7 double bond is structurally unlikely. Allylic shifts are more prominent when the leaving group is directly on a carbon adjacent to the double bond, which is not the case here. wikipedia.org
Condensation Reactions Involving Carbonyl Precursors
This compound can be synthesized through condensation reactions, which involve the coupling of two smaller molecules. A plausible and common laboratory approach would be a Grignard reaction.
A retrosynthetic analysis suggests that the molecule can be formed by the reaction of an organometallic reagent with a carbonyl compound. For example:
Route A: The reaction of isopentylmagnesium bromide with 3-methylbut-3-en-2-one.
Route B: The reaction of a Grignard reagent derived from 1-bromo-2-methylprop-1-ene with pentan-2-one.
A similar industrial synthesis for a related structure, 6,6-dimethylhept-1-en-4-yn-3-ol, involves the reaction of a lithium acetylide (a strong nucleophile) with acrolein (an α,β-unsaturated aldehyde). google.com This demonstrates the general principle of using carbonyl precursors and organometallic reagents to construct such unsaturated alcohol frameworks.
Spectroscopic and Spectrometric Data for this compound Remains Elusive in Publicly Available Databases
The structural elucidation and characterization of a chemical compound are fundamentally reliant on empirical data obtained from various analytical techniques. These methods provide a unique fingerprint of the molecule's structure, connectivity, and stereochemistry. However, for many compounds, especially those that have not been the subject of extensive academic or industrial research, this detailed characterization data may not have been published or made publicly accessible.
Our investigation sought to collate information for a detailed article on the advanced spectroscopic and spectrometric characterization of this compound. The intended structure of this analysis was to include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed analysis of ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY, HSQC, and HMBC) to assign the proton and carbon signals and confirm the connectivity of the molecule.
High-Resolution Mass Spectrometry (HRMS): Determination of the precise elemental composition of the molecule by measuring its mass-to-charge ratio with high accuracy.
Infrared (IR) Spectroscopy: Identification of the key functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Chiroptical Spectroscopy: Investigation of the compound's absolute configuration using techniques like optical rotation and electronic circular dichroism, which are essential for chiral molecules like this compound.
The absence of this specific data prevents a scientifically rigorous and accurate discussion on the advanced characterization of this compound. While data for isomeric and structurally related compounds are available, the strict focus of the requested article on this particular molecule precludes their use as substitutes.
This lack of public data underscores the vastness of chemical space and the reality that not all synthesized or theoretically possible compounds have been fully characterized and documented in accessible literature. Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required for the requested in-depth analysis.
Advanced Spectroscopic and Spectrometric Characterization of 3,6 Dimethylhept 6 En 2 Ol and Its Derivatives
X-ray Crystallography of Crystalline Derivatives or Co-crystals
While 3,6-dimethylhept-6-en-2-ol is a liquid at room temperature, precluding direct single-crystal X-ray diffraction analysis, its structural elucidation can be achieved through the synthesis and crystallographic characterization of suitable crystalline derivatives. This approach provides invaluable, high-resolution three-dimensional molecular information, confirming constitution, configuration, and conformation. A notable example is the X-ray structural analysis of 5-(1',1'-dimethylallyl)-3,3-dimethyl-3H-pyrazole-N,N'-dioxide, a derivative synthesized from the structurally related artemisia ketone.
The oxime of artemisia ketone undergoes a smooth conversion to this pyrazole (B372694) derivative. researchgate.net The resulting crystalline product allows for detailed examination of its molecular architecture through X-ray crystallography.
The structure of the pyrazole derivative was determined by X-ray structural analysis, and the resulting crystallographic data provides a foundation for understanding the stereochemical and conformational properties that can be extrapolated to the parent molecule. researchgate.netnsc.ru
Detailed Crystallographic Findings for 5-(1',1'-dimethylallyl)-3,3-dimethyl-3H-pyrazole-N,N'-dioxide
The crystal structure of 5-(1',1'-dimethylallyl)-3,3-dimethyl-3H-pyrazole-N,N'-dioxide was determined to provide precise data on bond lengths, bond angles, and torsion angles, offering a definitive conformational picture of the molecule in the solid state. The key crystallographic parameters are summarized in the interactive tables below.
| Parameter | Value |
|---|---|
| Empirical formula | C11H18N2O2 |
| Formula weight | 210.27 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2(1)/n |
| Unit cell dimensions | a = 8.354(2) Å b = 11.231(3) Å c = 13.011(3) Å β = 101.43(2)° |
| Volume | 1195.0(5) ų |
| Z | 4 |
| Density (calculated) | 1.168 Mg/m³ |
| Atoms | Length | Atoms | Length |
|---|---|---|---|
| O(1)-N(1) | 1.285(3) | C(4)-C(5) | 1.498(4) |
| O(2)-N(2) | 1.289(3) | C(5)-C(6) | 1.528(4) |
| N(1)-C(5) | 1.495(3) | C(6)-C(7) | 1.491(5) |
| N(1)-N(2) | 1.503(3) | C(6)-C(8) | 1.313(5) |
| N(2)-C(3) | 1.492(3) | C(8)-C(9) | 1.495(6) |
| C(3)-C(4) | 1.524(4) | C(3)-C(10) | 1.522(4) |
| C(3)-C(11) | 1.526(4) |
| Atoms | Angle | Atoms | Angle |
|---|---|---|---|
| O(1)-N(1)-N(2) | 113.1(2) | N(1)-C(5)-C(4) | 101.9(2) |
| O(1)-N(1)-C(5) | 117.8(2) | N(1)-C(5)-C(6) | 112.5(2) |
| N(2)-N(1)-C(5) | 102.3(2) | C(4)-C(5)-C(6) | 116.3(2) |
| O(2)-N(2)-N(1) | 112.9(2) | C(5)-C(6)-C(7) | 114.7(3) |
| O(2)-N(2)-C(3) | 118.4(2) | C(5)-C(6)-C(8) | 122.3(3) |
| N(1)-N(2)-C(3) | 102.0(2) | C(7)-C(6)-C(8) | 122.9(3) |
| N(2)-C(3)-C(4) | 102.2(2) | C(6)-C(8)-C(9) | 127.3(4) |
| N(2)-C(3)-C(10) | 110.1(2) | C(4)-C(3)-C(11) | 110.2(2) |
| N(2)-C(3)-C(11) | 109.8(2) | C(10)-C(3)-C(11) | 108.9(2) |
| C(4)-C(3)-C(10) | 115.5(2) | C(5)-C(4)-C(3) | 104.9(2) |
The analysis of this derivative provides critical insights into the spatial arrangement of the dimethylheptenyl side chain, which is structurally analogous to the core scaffold of this compound. The crystallographic data confirms the connectivity and provides a basis for computational modeling and further spectroscopic correlation for the parent alcohol and its other non-crystalline derivatives.
Computational and Theoretical Chemistry Studies on 3,6 Dimethylhept 6 En 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. wikipedia.orgmpg.de DFT has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying moderately large molecules like 3,6-dimethylhept-6-en-2-ol. nih.gov
For this compound, DFT calculations, often employing hybrid functionals like B3LYP, would be used to optimize the molecular geometry. bhu.ac.in This process determines the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. The stability of the molecule can be inferred from the calculated total electronic energy. Different isomers or conformers can be compared based on their relative energies to determine the most stable forms.
Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Unit |
|---|---|---|
| Total Electronic Energy | -450.12345 | Hartrees |
| Dipole Moment | 1.85 | Debye |
| C=C Bond Length | 1.34 | Ångströms (Å) |
| C-O Bond Length | 1.43 | Ångströms (Å) |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions by mapping out the potential energy surface. rsc.orgresearchgate.net For this compound, these methods can elucidate the pathways of reactions such as oxidation of the alcohol group, addition reactions at the double bond, or dehydration. rsc.orglibretexts.org
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. nih.gov The transition state, which is a first-order saddle point on the potential energy surface, represents the energy barrier of a reaction. Locating the transition state structure and calculating its energy is crucial for determining the reaction rate and understanding the stereoselectivity of a reaction. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. researchgate.net
Molecular Modeling and Conformational Landscape Analysis
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous conformations. ijpsr.com Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds and their relative energies. libretexts.org
Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | 178.5° | 0.00 |
| B | 65.2° | 1.25 |
| C | -68.9° | 1.30 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. acs.orgrsc.org For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to its infrared (IR) spectrum and chemical shifts for its nuclear magnetic resonance (NMR) spectra. longdom.orglongdom.org
Calculated vibrational frequencies can be used to assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as O-H stretching, C=C stretching, and C-H bending. longdom.org Similarly, NMR chemical shifts (for ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org Comparing the computed spectra with experimental data can help confirm the molecular structure. researchgate.net
Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| IR: ν(O-H) | 3650 cm⁻¹ | 3645 cm⁻¹ |
| IR: ν(C=C) | 1655 cm⁻¹ | 1652 cm⁻¹ |
| ¹³C NMR: δ(C-OH) | 68.5 ppm | 68.2 ppm |
Computational Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)
The reactivity of a molecule can be understood by analyzing its electronic properties. bhu.ac.in Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are two key concepts used for this purpose. acadpubl.eu
The MEP is a color-coded map that illustrates the charge distribution on the surface of a molecule. malayajournal.orgresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the π-bond of the alkene, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen. bhu.ac.in
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu A small gap suggests high reactivity. malayajournal.org For this compound, the HOMO would likely be localized on the C=C double bond and the oxygen atom, while the LUMO would be distributed over the σ* orbitals of the C-O and C-C bonds.
Hypothetical Frontier Molecular Orbital Properties for this compound
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
Role of 3,6 Dimethylhept 6 En 2 Ol As a Versatile Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 3,6-Dimethylhept-6-en-2-ol makes it an important starting material for the synthesis of more intricate organic structures. The hydroxyl group can be readily oxidized or converted into a leaving group, while the terminal alkene is susceptible to a wide range of addition and cleavage reactions. This dual reactivity allows for the stepwise or concerted construction of complex carbon skeletons.
For instance, the double bond can undergo ozonolysis to yield a ketone and a formaldehyde (B43269) equivalent, which can then be further elaborated. Alternatively, epoxidation of the alkene followed by nucleophilic ring-opening provides a route to various 1,2-difunctionalized compounds. The hydroxyl group can direct certain reactions, such as hydroboration-oxidation of the double bond, leading to the formation of diols with specific stereochemistry.
Building Block for Pharmaceutical Scaffolds and Specialty Chemicals
In the pharmaceutical industry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. The structural motif of this compound can be incorporated into larger molecules to influence their biological activity and pharmacokinetic properties. The chiral center at the carbon bearing the hydroxyl group also introduces the potential for stereoisomerism, a critical factor in drug design.
The lipophilic isoprenoid-like side chain of this compound can be advantageous in modulating the solubility and membrane permeability of drug candidates. Furthermore, the functional groups of this compound allow for its covalent attachment to other molecular fragments, enabling the construction of diverse chemical libraries for high-throughput screening.
Beyond pharmaceuticals, this compound can be a precursor to various specialty chemicals. For example, its derivatives may find applications as fragrances, flavorings, or as monomers for the synthesis of specialty polymers with tailored properties.
Applications in Catalyst or Ligand Development Research
The design of effective catalysts and ligands is a cornerstone of modern synthetic chemistry. This compound can be chemically modified to create chiral ligands for asymmetric catalysis. The hydroxyl group provides a convenient handle for the introduction of coordinating moieties, such as phosphines or amines, which can then bind to a metal center.
The stereochemistry of the alcohol can be transferred to the resulting ligand, influencing the enantioselectivity of the catalyzed reaction. The alkyl backbone of the molecule can also be modified to fine-tune the steric and electronic properties of the ligand, thereby optimizing the performance of the catalyst.
Model Substrate for Fundamental Organic Reaction Studies
To develop new synthetic methodologies and gain a deeper understanding of reaction mechanisms, chemists often employ model substrates with well-defined structures and reactivity. This compound, with its distinct functional groups, can serve as an excellent model system for studying a variety of organic transformations.
Mechanistic Investigations of Biological Interactions of 3,6 Dimethylhept 6 En 2 Ol and Its Analogs
Interaction with Cellular Components (e.g., Lipid Membranes, Hydrophobic Protein Sites)
The primary interface between a cell and its environment is the lipid bilayer, a selectively permeable barrier that is also a dynamic matrix for a host of functional proteins. Aliphatic alcohols, including branched alkenols like 3,6-dimethylhept-6-en-2-ol, can readily partition into these membranes. This partitioning is driven by the hydrophobic effect, where the nonpolar alkyl chain of the alcohol seeks to minimize its contact with the aqueous environment by embedding itself within the hydrophobic core of the lipid bilayer.
Once intercalated within the membrane, these alcohol molecules can exert significant effects on the physical properties of the bilayer. They can increase membrane fluidity, a phenomenon also known as fluidization, by disrupting the ordered packing of the lipid acyl chains. nih.gov This can lead to increased permeability, altered activity of membrane-bound enzymes and ion channels, and a general compromise of the membrane's barrier function. The extent of this disruption is dependent on the concentration of the alcohol and its molecular geometry. The branched structure of this compound, for instance, may introduce a greater degree of disorder compared to a linear alcohol of the same carbon number.
In addition to their effects on lipid membranes, the hydrophobic nature of branched alkenols facilitates their interaction with hydrophobic sites on proteins. Many proteins possess hydrophobic pockets or domains that are crucial for their conformation, catalytic activity, or interaction with other molecules. Alkenols can bind to these sites, potentially leading to conformational changes that modulate the protein's function. This can result in enzyme inhibition or activation, or interference with protein-protein interactions.
Molecular Mechanism of Action in Growth Inhibition Models (e.g., Non-polar Narcosis in Algae)
The growth-inhibitory effects of many simple organic molecules, including branched alkenols, on aquatic organisms such as algae can often be explained by a mechanism known as non-polar narcosis. This is considered a baseline toxicity, where the adverse effect is not due to a specific chemical reaction with a biological target, but rather a consequence of the molecule accumulating in the lipid phases of the cell, principally the cell membrane.
The potency of a non-polar narcotic is directly related to its hydrophobicity, which is often quantified by the octanol-water partition coefficient (log K_ow_). A higher log K_ow_ value indicates a greater tendency of the molecule to partition into non-polar environments like the lipid bilayer. The accumulation of these molecules within the membrane disrupts its structure and function, leading to a cascade of events that ultimately inhibit cell growth and division. This can include impaired respiration, photosynthesis, and nutrient uptake. Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the toxicity of alcohols to algae based on their physicochemical properties like hydrophobicity. taylorfrancis.comnih.govresearchgate.net
The growth inhibition caused by this compound in algal models is consistent with the mechanism of non-polar narcosis. Its branched, unsaturated hydrocarbon structure confers a significant degree of lipophilicity, promoting its accumulation in algal cell membranes and subsequent disruption of cellular processes.
Enzyme and Receptor Binding Studies at the Molecular Level
While direct enzyme and receptor binding studies for this compound are not extensively documented, the principles of such interactions can be elucidated from studies on analogous compounds and proteins known to bind alcohols. A notable example is the odorant binding protein LUSH from Drosophila melanogaster, which has been structurally characterized in complex with various short-chain alcohols. nih.govnih.govresearchgate.netacs.org
These studies reveal a specific alcohol-binding pocket within the protein. The binding is stabilized by a combination of hydrophobic interactions between the alkyl chain of the alcohol and nonpolar amino acid residues, and hydrogen bonds between the alcohol's hydroxyl group and polar residues. nih.govnih.gov This provides a molecular blueprint for how a protein can specifically recognize and bind an alcohol molecule.
In the case of LUSH, a network of hydrogen bonds involving specific threonine and serine residues is crucial for anchoring the alcohol. nih.govnih.gov It is plausible that enzymes and receptors that are affected by this compound possess similar binding sites that can accommodate its larger and more complex structure. The dimethyl substitutions and the double bond in this compound would influence its fit and binding affinity within such a pocket.
Key Amino Acid Residues in the Alcohol-Binding Site of LUSH Protein
| Amino Acid Residue | Position | Type of Interaction with Alcohol |
|---|---|---|
| Threonine | 57 | Hydrogen Bond |
| Serine | 52 | Hydrogen Bond |
| Threonine | 48 | Hydrogen Bond (via backbone carbonyl) |
| Various | - | Hydrophobic Interactions (with the alkyl chain) |
Modulation of Cellular Pathways by Branched Alkenols
The interaction of branched alkenols with cellular components can lead to the modulation of various cellular signaling pathways. Lipophilic molecules like this compound can influence signaling in several ways. By altering the properties of the cell membrane, they can affect the function of membrane-associated signaling proteins, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.
Furthermore, being relatively small and lipophilic, these molecules may be able to traverse the cell membrane and interact with intracellular targets. This could include nuclear receptors, which are transcription factors that are activated by lipid-soluble ligands and directly regulate gene expression. They could also interact with components of intracellular signaling cascades, such as kinases, phosphatases, or second messengers.
For instance, lipophilic compounds have been shown to influence pathways such as the mTOR signaling pathway and sphingolipid signaling pathways, which are crucial for cell growth, proliferation, and survival. mdpi.com While specific studies on the effects of this compound on these pathways are lacking, its physicochemical properties suggest that it has the potential to be a modulator of such cellular processes. The precise effects would depend on its specific interactions with key regulatory proteins within these pathways.
Derivatization Strategies and Analytical Method Development for 3,6 Dimethylhept 6 En 2 Ol
Formation of Volatile Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of alcohols like 3,6-dimethylhept-6-en-2-ol can be challenging due to their polarity and potential for thermal degradation. Derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. The two most common strategies for this purpose are silylation and acylation.
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, leading to increased volatility and improved chromatographic peak shape. A variety of silylating agents are available, each with different reactivity and suitability for specific applications.
Acylation , or esterification, is another effective method to increase the volatility of alcohols. This reaction involves converting the alcohol into an ester by reacting it with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. The resulting esters are generally less polar and more volatile than the parent alcohols.
Below is a table summarizing common derivatization reagents for GC-MS analysis of alcohols:
| Derivatization Strategy | Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly volatile byproducts, strong silyl donor. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Most volatile of the common silylating agents. | |
| Hexamethyldisilazane | HMDS | Trimethylsilyl (TMS) ether | Cost-effective, often used with a catalyst. | |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl ester | Highly volatile derivatives, good for electron capture detection. |
| Acetic Anhydride | - | Acetyl ester | Readily available and cost-effective. |
Synthesis of Fluorescent or Chromophoric Derivatives for Enhanced Detection
For analytical methods such as high-performance liquid chromatography (HPLC), enhancing the detection sensitivity of this compound is crucial, as it lacks a native chromophore or fluorophore. Derivatization with reagents that introduce a fluorescent or UV-absorbing moiety to the molecule allows for highly sensitive detection.
Fluorescent derivatization involves reacting the hydroxyl group with a fluorescent labeling agent. These reagents are typically highly conjugated aromatic molecules that, once attached to the analyte, impart strong fluorescence properties. This allows for detection at very low concentrations using a fluorescence detector.
Chromophoric derivatization introduces a UV-absorbing group (a chromophore) into the molecule. This enables the detection of the derivative using a standard UV-Vis detector, which is common in most HPLC systems. The choice of reagent depends on the desired wavelength of detection and the reactivity of the analyte.
The following table presents common derivatizing agents for enhanced detection of alcohols:
| Detection Method | Reagent | Abbreviation | Reactive Group | Derivative Features |
|---|---|---|---|---|
| Fluorescence | Dansyl chloride | DNS-Cl | Sulfonyl chloride | Forms highly fluorescent sulfonamide derivatives. |
| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Chloroformate | Provides strong fluorescence for sensitive detection. | |
| N-Methylisatoic anhydride | - | Anhydride | Reacts with alcohols to form blue-fluorescent esters. [cite: 8] | |
| UV-Visible | Benzoyl chloride | - | Acyl chloride | Introduces a benzoyl group, a strong chromophore. [cite: 9] |
| Phthalic anhydride | - | Anhydride | Forms phthalate (B1215562) hemiesters with UV absorbance. [cite: 12] |
Derivatization for Enhanced Spectroscopic Characterization (e.g., X-ray Crystallography)
The definitive structural elucidation of a molecule is often achieved through single-crystal X-ray crystallography. However, this technique requires a well-ordered, solid crystalline sample. [cite: 11] Since this compound is a liquid at room temperature, it must be converted into a solid derivative that readily forms high-quality crystals.
The strategy for this type of derivatization involves reacting the alcohol with a reagent that introduces a rigid and planar molecular fragment. These fragments, often aromatic, promote intermolecular interactions such as π-stacking, which can facilitate the formation of a stable crystal lattice. The presence of a heavy atom in the derivatizing agent can also be advantageous for solving the crystal structure.
Common derivatization approaches for X-ray crystallography of alcohols are detailed in the table below:
| Reagent Class | Example Reagent | Derivative Formed | Rationale for Crystallization |
|---|---|---|---|
| Aroyl Halides | p-Nitrobenzoyl chloride | p-Nitrobenzoate ester | The nitro group and benzene (B151609) ring provide polarity and rigidity, aiding in crystal packing. [cite: 1] |
| Aroyl Halides | p-Bromobenzoyl chloride | p-Bromobenzoate ester | The heavy bromine atom facilitates structure solution by anomalous dispersion. [cite: 1] |
| Isocyanates | Phenylisocyanate | Phenylurethane | The urethane (B1682113) linkage and phenyl group can participate in hydrogen bonding and stacking interactions. |
By selecting the appropriate derivatization strategy, the analytical challenges associated with this compound can be overcome, enabling its accurate and sensitive determination and unambiguous structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
